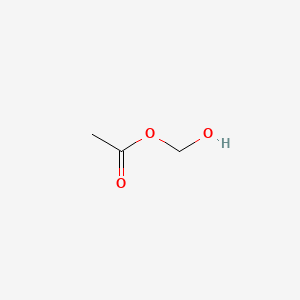![molecular formula C9H10O2 B15288785 1-Oxaspiro[4.5]deca-6,9-dien-8-one CAS No. 67856-28-4](/img/structure/B15288785.png)
1-Oxaspiro[4.5]deca-6,9-dien-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[45]deca-6,9-dien-8-one is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]deca-6,9-dien-8-one can be synthesized through several methods. One common approach involves the oxidation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant . The reaction typically yields the compound as a white solid in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different spirolactones, while reduction can produce reduced spirocyclic compounds.
Applications De Recherche Scientifique
1-Oxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential cytotoxic activity against various cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with molecular targets and pathways within cells. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, leading to various biological effects. For example, its cytotoxic activity against cancer cells is believed to involve the disruption of cellular processes and induction of apoptosis .
Comparaison Avec Des Composés Similaires
1-Oxaspiro[4.5]deca-6,9-dien-8-one can be compared with other spirocyclic compounds, such as:
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The unique properties of this compound, such as its specific oxidation and reduction behavior, make it distinct and valuable for various applications.
Propriétés
Numéro CAS |
67856-28-4 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C9H10O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h2-3,5-6H,1,4,7H2 |
Clé InChI |
MAMBDZXAHPWGOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C=CC(=O)C=C2)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


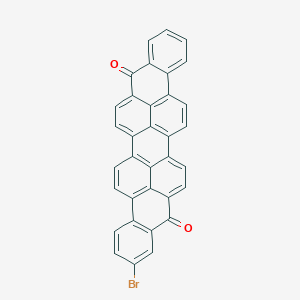
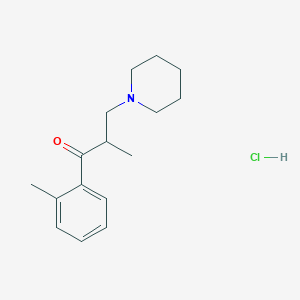


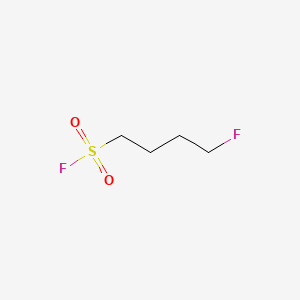
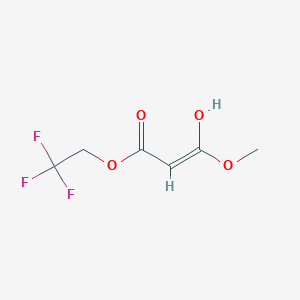
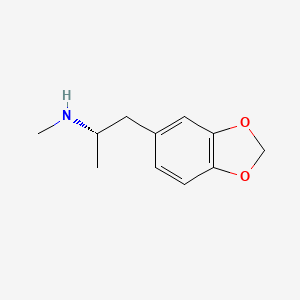
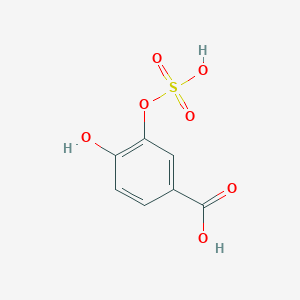
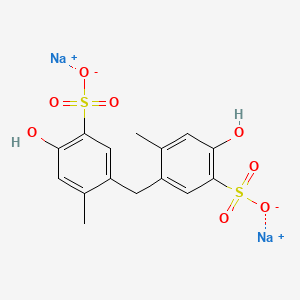
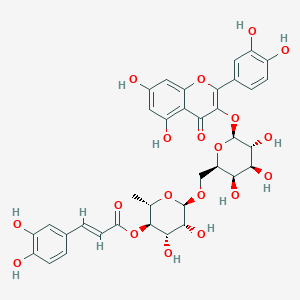
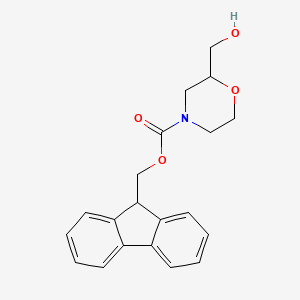
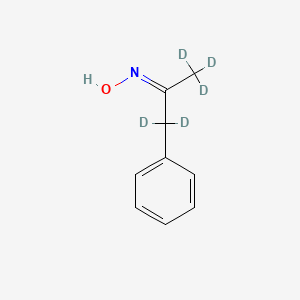
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
